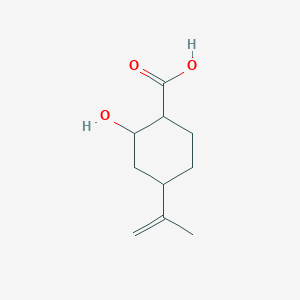
2-Hydroxy-4-isopropenylcyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-4-isopropenylcyclohexanecarboxylic acid is a hydroxy monocarboxylic acid. It derives from a cyclohexanecarboxylic acid.
Applications De Recherche Scientifique
Environmental Applications
Plasticizer Exposure Assessment
2-Hydroxy-4-isopropenylcyclohexanecarboxylic acid, as a component of the complex mixture used in the production of plasticizers like 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), has been studied for its environmental exposure effects. Urinary concentrations of oxidative metabolites of DINCH have been measured, suggesting the potential use of these metabolites as DINCH exposure biomarkers for environmental exposure assessment (Silva et al., 2013).
Industrial and Synthetic Chemistry Applications
Synthesis of Analogs and Derivatives
The compound has been used in the synthesis of enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, serving as analogs of 3-hydroxyproline. This synthesis is crucial for producing valuable ketones that serve as precursors for biologically active compounds like (−)- and (+)-epibatidine (Avenoza et al., 2002).
Methodological Advances in Synthesis
Research has explored methods for the regio- and diastereoselective synthesis of hydroxylated 2-aminocyclohexanecarboxylic acids. These methods are important for the preparation of isomers of 2-amino-4-hydroxycyclohexanecarboxylic acid and 2-amino-5-hydroxycyclohexanecarboxylic acid in good yields, which are crucial for various synthetic applications (Fülöp et al., 2005).
Biological and Biotechnological Research
Biosynthesis and Bioplastics Production
The compound has been investigated in the context of biosynthesis, particularly in the conversion of methane to 4-hydroxybutyrate and P(3-hydroxybutyrate-co-4-hydroxybutyrate), serving as precursors for industrial applications like 1,4-butanediol and bioplastics production. This research offers insights into the biosynthetic pathways and engineering strategies for the production of polyhydroxyalkanoates and their monomers from methane (Thu Ha Thi Nguyen & Lee, 2021).
Propriétés
Nom du produit |
2-Hydroxy-4-isopropenylcyclohexanecarboxylic acid |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
2-hydroxy-4-prop-1-en-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h7-9,11H,1,3-5H2,2H3,(H,12,13) |
Clé InChI |
MYINPIFJBYJQKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CCC(C(C1)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1250748.png)
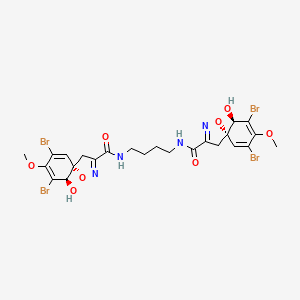
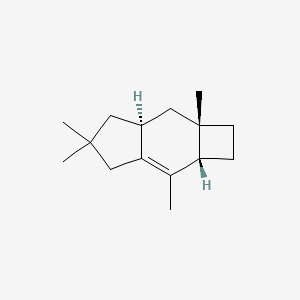


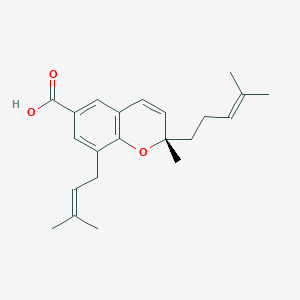
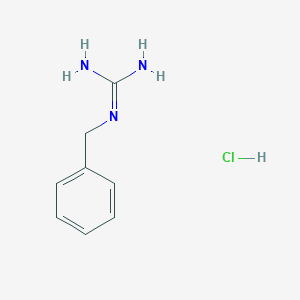
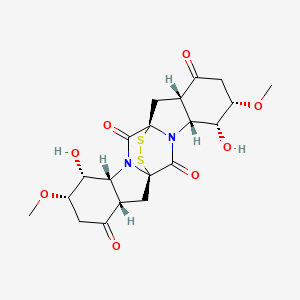
![(4R,6S,8R,9Z,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1250762.png)
![4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]-3,5-difluorophenyl]benzonitrile](/img/structure/B1250764.png)
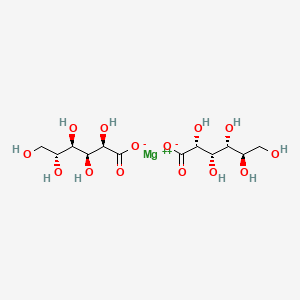

![trisodium;hydroxy-[4-[[(E)-3-(2-methoxyphenyl)but-2-enyl]-methylamino]-1-phosphonatobutyl]phosphinate](/img/structure/B1250770.png)